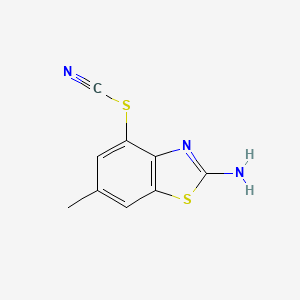![molecular formula C14H28N2O2 B8675055 ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate](/img/structure/B8675055.png)
ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate is a chemical compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms. Compounds containing the piperidine moiety are significant in the pharmaceutical industry due to their biological activity and are often used as building blocks for drug development .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate typically involves the reaction of 1-isopropylpiperidine with ethyl 4-aminobutyrate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for further applications.
Análisis De Reacciones Químicas
Types of Reactions
ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome and may include specific temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, reduction may produce reduced forms, and substitution reactions may result in various substituted derivatives .
Aplicaciones Científicas De Investigación
ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biological systems.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of various chemical products and intermediates.
Mecanismo De Acción
The mechanism of action of ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate can be compared with other similar compounds, such as:
Ethyl 4-[(4-methylpyridin-2-yl)amino]piperidine-1-carboxylate: Another piperidine derivative with different substituents.
4-Ethyl-1-isopropylpiperidin-4-yl)methanamine: A related compound with a different functional group.
These compounds share structural similarities but differ in their substituents and functional groups, leading to variations in their chemical properties and biological activities. The uniqueness of this compound lies in its specific structure and the resulting properties that make it suitable for particular applications .
Propiedades
Fórmula molecular |
C14H28N2O2 |
|---|---|
Peso molecular |
256.38 g/mol |
Nombre IUPAC |
ethyl 4-[(1-propan-2-ylpiperidin-4-yl)amino]butanoate |
InChI |
InChI=1S/C14H28N2O2/c1-4-18-14(17)6-5-9-15-13-7-10-16(11-8-13)12(2)3/h12-13,15H,4-11H2,1-3H3 |
Clave InChI |
CAQSKLXOJSORKI-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CCCNC1CCN(CC1)C(C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[3-(5-bromo-2-chloropyrimidin-4-yl)oxyazetidin-1-yl]quinoline](/img/structure/B8674979.png)
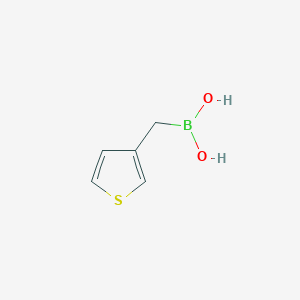
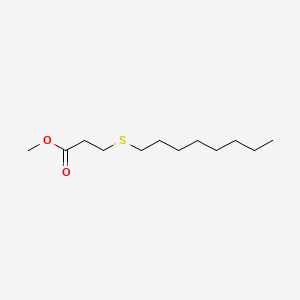
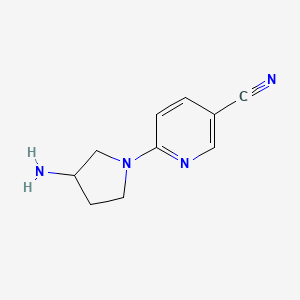
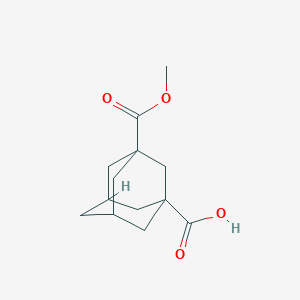
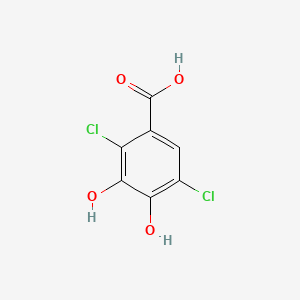
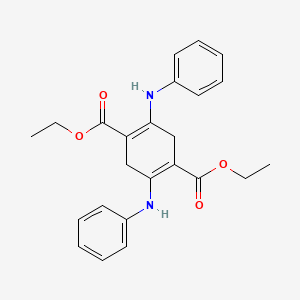
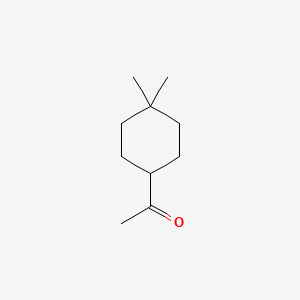
![Ethyl 2-{3-azaspiro[5.5]undecan-9-yl}acetate](/img/structure/B8675032.png)
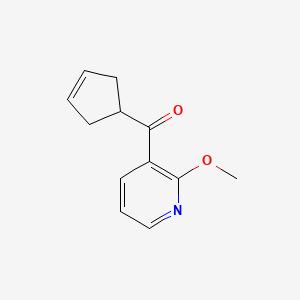
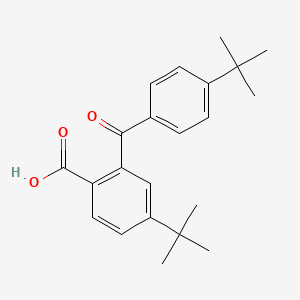
![methyl 3-[(3-aminobenzoyl)amino]propanoate](/img/structure/B8675063.png)
![Propanoic acid, 2-[4-(trifluoromethyl)phenoxy]-, ethyl ester](/img/structure/B8675071.png)
